

Tricaprilin-d50 molecular weight and formula

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Compound of Interest

Compound Name: Tricaprilin-d50

Cat. No.: B12402884

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In-Depth Technical Guide to Tricaprilin-d50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, metabolic pathways, and analytical quantification of **Tricaprilin-d50**. This deuterated standard is essential for precise and accurate measurements in metabolic research and drug development, particularly in studies involving medium-chain triglycerides.

Core Molecular Data

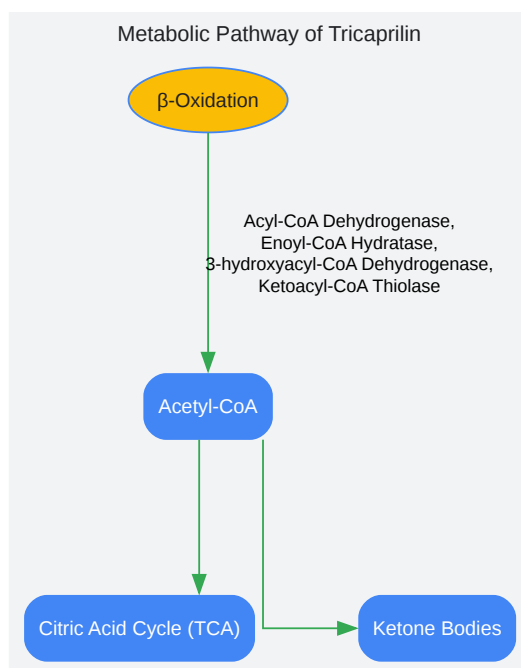
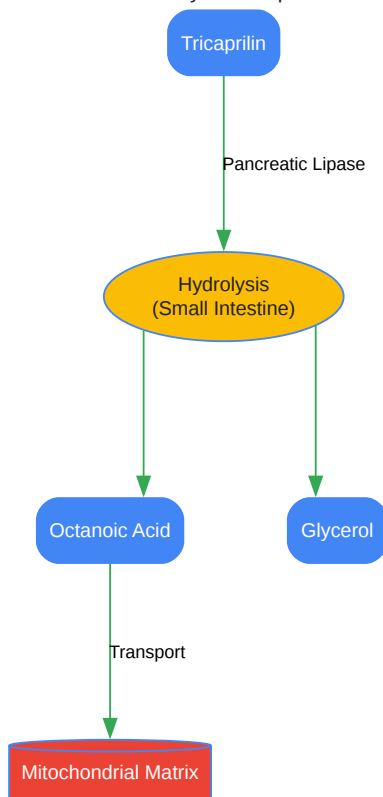
Tricaprilin-d50 is the deuterium-labeled form of Tricaprilin, a triglyceride composed of a glycerol backbone and three caprylic (octanoic) acid chains. The heavy isotope labeling makes it an ideal internal standard for mass spectrometry-based quantification.

Parameter	Value	Source
Molecular Formula	C ₂₇ D ₅₀ O ₆	[1]
Molecular Weight	520.99 g/mol	[1]
Synonyms	Trioctanoin-d50, Glycerol trioctanoate-d50	[1]
Appearance	Not specified, typically a liquid	
Purity	≥98%	

Metabolic Pathway of Tricaprilin

Tricaprilin, and by extension its deuterated isotopologue, undergoes hydrolysis in the small intestine, a reaction catalyzed by pancreatic lipases. This process releases octanoic acid and glycerol. Octanoic acid is then absorbed and undergoes mitochondrial β -oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.

Metabolic Pathway of Tricaprilin



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Caption: Metabolic fate of Tricaprilin from hydrolysis to energy production.

Experimental Protocols

Quantitative Analysis of Tricaprilin in Biological Matrices using LC-MS/MS with Tricaprilin-d50 as an Internal Standard

This protocol outlines a robust method for the quantification of Tricaprilin in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

- Tricaprilin (analyte)
- **Tricaprilin-d50** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Isopropanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Ultrapure water
- Blank biological matrix (plasma/serum)

2. Sample Preparation (Protein Precipitation & Lipid Extraction)

- Thaw plasma/serum samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 μ L of the sample.
- Add 10 μ L of **Tricaprilin-d50** internal standard working solution (concentration to be optimized, e.g., 1 μ g/mL in isopropanol).

- Add 500 μL of a cold extraction solvent mixture (e.g., isopropanol:acetonitrile, 1:1, v/v).
- Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 80:20 Methanol:Water with 10 mM ammonium formate).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
- Mobile Phase B: 10 mM Ammonium Formate in Methanol/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid.
- Gradient Elution:

Time (min)	% B
0.0	50
1.0	50
8.0	98
10.0	98
10.1	50

| 12.0 | 50 |

- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C
- Injection Volume: 5 µL
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:

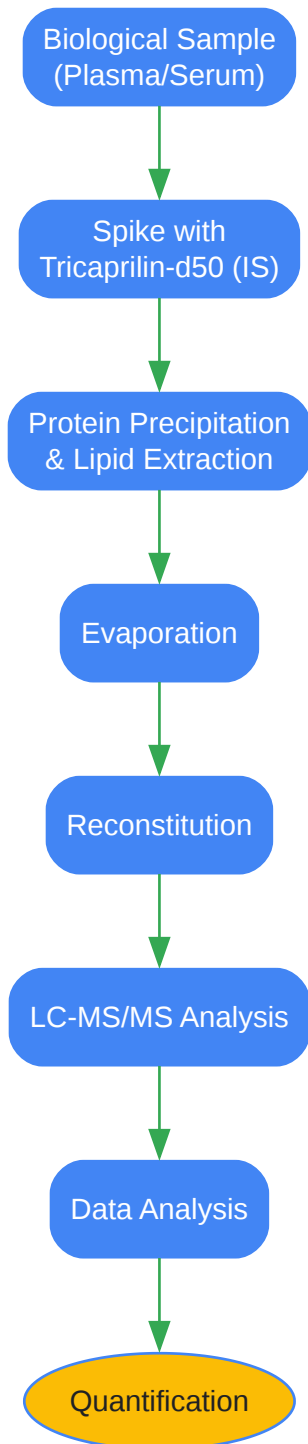
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Tricaprilin	[M+NH ₄] ⁺	[Fragment Ion]	To be optimized
Tricaprilin-d50	[M+NH ₄] ⁺	[Fragment Ion]	To be optimized

(Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the standards. The ammonium adduct [M+NH₄]⁺ is commonly observed for triglycerides.)

4. Data Analysis

- Integrate the peak areas for both Tricaprilin and **Tricaprilin-d50** for each sample, calibrator, and quality control.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a $1/x^2$ weighting is typically used.
- Determine the concentration of Tricaprilin in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Quantification Workflow



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Caption: Workflow for the quantification of Tricaprilin in biological samples.

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References

- 1. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
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